马尿酰基-组氨酸-亮氨酸乙酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

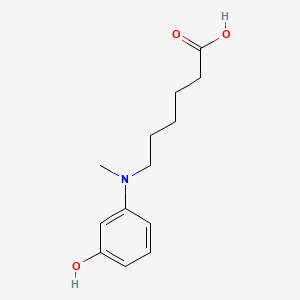

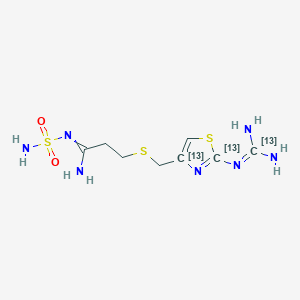

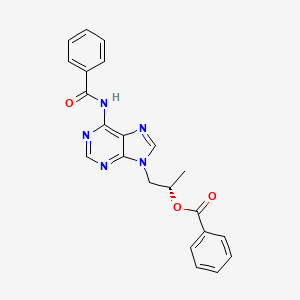

Hippuryl-His-Leu acetate salt, also known as N-Benzoyl-Gly-His-Leu, is a substrate for detecting the activity of angiotensin I converting enzyme . The His-Leu released by Hippuryl-His-Leu-OH can react with o-phtbaldialdehyde or Fluorescamine for fluorescence detection .

Molecular Structure Analysis

The molecular formula of Hippuryl-His-Leu acetate salt is C23H31N5O7 . Its molecular weight is 489.5 g/mol . The IUPAC name is acetic acid; (2S)-2-[[ (2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of Hippuryl-His-Leu acetate salt include a molecular weight of 489.5 g/mol . It has 6 hydrogen bond donors and 8 hydrogen bond acceptors . It also has 11 rotatable bonds . It is soluble in acetic acid .科学研究应用

Alzheimer’s Disease Research

In the context of neurodegenerative diseases, Hippuryl-His-Leu acetate salt has been linked with Alzheimer’s disease (AD) research. Human genetic data have associated ACE with AD, and purified ACE has been reported to cleave synthetic amyloid beta-protein (Abeta) in vitro. This suggests that Hippuryl-His-Leu acetate salt could be used as a substrate in studies investigating the role of ACE in AD pathogenesis and progression .

Drug Development

The compound’s role as a substrate for ACE makes it valuable in drug development, particularly for designing new ACE inhibitors. These inhibitors are essential for treating conditions like hypertension and heart failure. By studying the interaction between Hippuryl-His-Leu acetate salt and ACE, researchers can identify potential drug candidates that effectively inhibit this enzyme .

Peptide Synthesis

Hippuryl-His-Leu acetate salt may also be used in peptide synthesis due to its structural components. It can serve as a building block for creating more complex peptides with specific biological functions, which can be applied in various therapeutic areas.

Enzymology Studies

In enzymology, this compound provides insights into enzyme-substrate interactions, particularly involving peptidyldipeptide hydrolases like ACE. Understanding these interactions is vital for elucidating enzyme mechanisms and designing enzyme inhibitors .

Biomarker Discovery

Due to its specificity as an ACE substrate, Hippuryl-His-Leu acetate salt can be employed in biomarker discovery efforts, particularly for cardiovascular diseases where ACE levels are indicative of disease presence or progression .

Nutritional Science

In nutritional science, the measurement of ACE inhibitory activity using Hippuryl-His-Leu acetate salt can help evaluate the health benefits of certain foods or supplements that may possess natural ACE inhibitory properties .

Veterinary Medicine

Lastly, this compound’s application extends to veterinary medicine, where it can be used to assess ACE activity in animal models or tissues, providing valuable data for comparative physiology studies and the development of veterinary therapeutics .

Each of these fields leverages the unique properties of Hippuryl-His-Leu acetate salt to advance scientific knowledge and develop new treatments for various health conditions.

MilliporeSigma - N-Hippuryl-His-Leu powder MilliporeSigma - Hippuryl-His-Leu S Molecule - Buy Hippuryl-His-Leu acetate salt

作用机制

Target of Action

The primary target of Hippuryl-His-Leu acetate salt is the Angiotensin-Converting Enzyme (ACE) . ACE is a peptidyldipeptide hydrolase that plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Mode of Action

Hippuryl-His-Leu acetate salt acts as a substrate for ACE . It interacts with ACE, undergoing hydrolysis to produce the dipeptide His-Leu . This interaction can be used to measure the activity of ACE, providing valuable information about the functioning of the RAS .

Pharmacokinetics

Its solubility in acetic acid suggests that it may be well-absorbed in the body . The compound’s impact on bioavailability would depend on these ADME properties.

Result of Action

The hydrolysis of Hippuryl-His-Leu acetate salt by ACE results in the production of the dipeptide His-Leu . This process can be used to measure ACE activity, providing insights into the functioning of the RAS . Changes in ACE activity can have significant effects on blood pressure regulation and fluid balance .

安全和危害

In case of inhalation, move the person into fresh air. If not breathing, give artificial respiration. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

属性

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O5.C2H4O2/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;1-2(3)4/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H3,(H,3,4)/t16-,17-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEVQQKNHZCIKL-QJHJCNPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745564 |

Source

|

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

489.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hippuryl-His-Leu acetate salt | |

CAS RN |

103404-54-2 |

Source

|

| Record name | N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-(2-t-Boc-aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid Methyl Ester](/img/structure/B561959.png)

![2-Amino-4,5,7,8-tetrahydro-6-(N-carbethoxy)thiazolo[5,4-d]azepine](/img/structure/B561962.png)